Hericenone B

Platelet aggregation Thrombosis Antiplatelet

Crude Lion's Mane extracts contain undefined hericenone mixtures, precluding reproducible mechanistic studies. Pure Hericenone B, an isoindolinone isolated from H. erinaceus fruiting bodies, resolves this: • Selectively inhibits collagen-induced platelet aggregation via integrin α2β1 signaling blockade; spares U46619, ADP, thrombin, adrenaline, arachidonic acid, and convulxin pathways • Cytotoxic against HeLa cells at 6.3 µg/mL minimum complete-death concentration-over 15× more potent than Hericenone A • Essential HPLC/LC-MS analytical standard for differentiating and quantifying individual hericenones in extract quality control Supplied with full Certificate of Analysis. Global shipping available.

Molecular Formula C27H31NO4
Molecular Weight 433.5 g/mol
Cat. No. B1254298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHericenone B
Synonymshericenone B
Molecular FormulaC27H31NO4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C
InChIInChI=1S/C27H31NO4/c1-18(2)14-22(29)15-19(3)10-11-23-24(32-4)16-21-17-28(27(31)25(21)26(23)30)13-12-20-8-6-5-7-9-20/h5-10,14,16,30H,11-13,15,17H2,1-4H3/b19-10+
InChIKeyZJTHOPGQZOXEJX-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hericenone B: Overview


Hericenone B is a specific isoindolinone derivative isolated from the fruiting body of Hericium erinaceus (Lion's Mane mushroom) [1]. It is chemically distinct from other hericenones due to its unique isoindolinone core structure, which confers a different profile of biological activities compared to its analogs, including the stimulation of nerve growth factor (NGF) synthesis, cytotoxic effects against certain cancer cell lines, and a specific mechanism of action as a selective inhibitor of collagen-induced platelet aggregation [2][3].

Reported NGF biosynthesis pathway study context
Cell-model endpoint review for cancer cell lines
Collagen-platelet signaling pathway research tool

Why Pure Hericenone B Is Essential


Crude Lion's Mane (Hericium erinaceus) extracts or bulk powders contain a variable and undefined mixture of hericenones, erinacines, polysaccharides, and other constituents [1]. The biological activity of such a mixture is unpredictable and cannot be standardized for a specific mechanism. Crucially, the hericenone class itself is not uniform; distinct structural differences, such as the presence of a benzaldehyde versus an isoindolinone core, lead to divergent activity profiles [2]. For instance, Hericenone B's primary documented activity is selective inhibition of collagen-induced platelet aggregation, a function not shared by all hericenones, while its NGF-induction potential in standard assays is minimal compared to Hericenones C, D, and E [3][4]. Therefore, substituting Hericenone B with a general hericenone mixture or a different hericenone analog would fundamentally alter the experimental outcome, making the procurement of the pure, specific compound essential for reproducible and interpretable research.

Crude Lion's Mane extract composition varies across batches, preventing mechanistic standardization.
Isoindolinone core diverges from benzaldehyde-type hericenones; activity profiles are not interchangeable.
NGF induction minimal vs. Hericenones C/D/E; substitution may shift pathway-response interpretation.

Quantitative Evidence for Hericenone B


Selective Platelet Aggregation Inhibition

Hericenone B demonstrates a specific and potent inhibition of collagen-induced platelet aggregation, a key pathway in thrombosis. This activity is unique among well-characterized hericenones and erinacines. Critically, its selectivity profile distinguishes it from broad-spectrum antiplatelet agents [1].

Collagen-Platelet Selectivity
Head-to-head
Inhibited collagen-induced aggregation only; spared U46619, ADP, thrombin, adrenaline, arachidonic acid, convulxin pathways (washed rabbit/human platelets).
Supports collagen-specific signaling pathway research; avoids broad-spectrum inhibition context.
Assay context: washed platelets; pathway specificity may vary in vivo.
Platelet aggregation Thrombosis Antiplatelet Hericenone B

Superior Cytotoxicity in HeLa Cells

Hericenone B exhibits significantly greater cytotoxic potency against HeLa cells than its direct analog, Hericenone A [1]. This quantitative difference highlights that minor structural variations within the hericenone class lead to major differences in biological activity, emphasizing the need for compound-specific procurement for cancer research applications.

Cytotoxicity vs. Hericenone A
Head-to-head
Min. conc. for complete HeLa cell death: 6.3 µg/mL (B) vs 100 µg/mL (A); ~16-fold difference.
Supports compound-specific cytotoxicity endpoint review; response not attributable to generic hericenone class.
HeLa cell line; broader cell panel needed for comprehensive endpoint evaluation.
Cytotoxicity Cancer Research HeLa Hericenone B

Lack of NGF Induction Activity

While many hericenones are characterized as NGF stimulators, Hericenone B is notably absent from quantitative NGF induction studies in mouse astroglial cells, where its analogs show robust activity [1][2]. This indicates that Hericenone B's biological profile is focused elsewhere, and it should not be considered an NGF inducer for experimental design.

NGF Induction Absence
Class-level
No detectable NGF secretion in mouse astroglial cells at 33 µg/mL, while Hericenones C, D, E, H induced 10.8–45.1 pg/mL.
Distinguishes Hericenone B from NGF-inducing analogs; essential for pathway-specific experimental design.
Astroglial assay context; absence of NGF activity requires confirmation in other NGF models.
NGF Neurotrophic Astrocytes Hericenone B

Validated Research Applications


Tool Compound for Collagen-Platelet Signaling

Hericenone B's unique selectivity profile, inhibiting collagen-induced platelet aggregation while sparing six other major activation pathways, makes it an invaluable tool compound for dissecting the GPVI/integrin α2β1 signaling cascade in thrombosis research [1]. It serves as a critical reference standard to validate the specificity of novel antiplatelet candidates and to study collagen-dependent thrombus formation mechanisms.

Potent Cytotoxic Lead for Anti-Cancer Research

With a minimum cytotoxic concentration of 6.3 µg/mL against HeLa cells—an order of magnitude more potent than its analog Hericenone A—Hericenone B is a scientifically sound starting point for medicinal chemistry campaigns focused on developing new anticancer agents [2]. Procurement of the pure compound is essential for structure-activity relationship (SAR) studies and target identification efforts.

Analytical Standard for Extract Differentiation

The clear evidence that Hericenone B lacks the NGF-inducing activity of Hericenones C, D, and E establishes it as a necessary analytical standard for quality control of Lion's Mane extracts [3][4]. Using Hericenone B in HPLC or LC-MS methods allows for precise quantification and differentiation, ensuring an extract's bioactive profile is consistent and properly characterized, rather than relying on a non-specific 'total hericenones' value.

Application
Selection Property
Validation Focus
Collagen-platelet signaling pathway studies
Selective collagen-pathway inhibition profile
GPVI/integrin α2β1 cascade specificity review
Cancer cell-model cytotoxicity research
Reported higher cytotoxic response in HeLa cells relative to a structural analog
Cell-viability endpoint and SAR review
Hericenone-specific analytical standard for extract differentiation
Lack of NGF induction and distinct chromatographic identity
HPLC/LC-MS discrimination from NGF-inducing hericenones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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